N-(2-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group and a pyrimidinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized through the condensation of appropriate aldehydes and amines under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrimidinyl intermediate.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where the intermediate reacts with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- N-(2-bromophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- N-(2-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness
N-(2-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution often enhances the compound’s stability and affinity for certain molecular targets compared to its analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-9-6-13(19)17(8-15-9)7-12(18)16-11-5-3-2-4-10(11)14/h2-6,8H,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQXLLGYKNOTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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